molecular formula C8H3Cl2NOS B3371418 3,4-Dichlorobenzoyl isothiocyanate CAS No. 6954-85-4

3,4-Dichlorobenzoyl isothiocyanate

Cat. No.: B3371418
CAS No.: 6954-85-4
M. Wt: 232.09 g/mol
InChI Key: SEKAYAYPFHKTFG-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzoyl isothiocyanate is a chemical compound with the molecular formula C8H3Cl2NOS. It belongs to the class of isothiocyanates, which are derivatives of thiourea. This compound is a colorless to yellow crystalline solid that is soluble in organic solvents. It is primarily used in proteomics research and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiocyanates, including 3,4-Dichlorobenzoyl isothiocyanate, can be achieved through various methods. One common method involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophilic reagent such as tosyl chloride . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods

Industrial production of isothiocyanates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The specific conditions for the industrial production of this compound are not widely documented, but they likely follow similar protocols to those used in laboratory synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzoyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Addition Reactions: It can participate in addition reactions with compounds containing multiple bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., triethylamine), electrophiles (e.g., tosyl chloride), and nucleophiles (e.g., amines). Reaction conditions typically involve organic solvents and controlled temperatures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield thiourea derivatives, while reactions with other nucleophiles can produce a variety of substituted isothiocyanates .

Scientific Research Applications

3,4-Dichlorobenzoyl isothiocyanate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.

    Biology: It is employed in proteomics research to study protein interactions and modifications.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzoyl isothiocyanate involves its ability to react with nucleophiles, such as amino groups in proteins, leading to the formation of covalent bonds. This reactivity is due to the presence of the isothiocyanate group (N=C=S), which is highly electrophilic. The compound can affect various molecular targets and pathways, including enzymes involved in redox balance and bacterial metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Sulforaphane

Comparison

3,4-Dichlorobenzoyl isothiocyanate is unique due to the presence of two chlorine atoms on the benzoyl ring, which can influence its reactivity and biological activity. Compared to other isothiocyanates, it may exhibit different pharmacological properties and reactivity patterns due to these structural differences .

Properties

IUPAC Name

3,4-dichlorobenzoyl isothiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NOS/c9-6-2-1-5(3-7(6)10)8(12)11-4-13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKAYAYPFHKTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N=C=S)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20989520
Record name 3,4-Dichlorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6954-85-4
Record name NSC67768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichlorobenzoyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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